molecular formula C13H9ClO B7765952 2-Chlorobenzophenone CAS No. 51330-06-4

2-Chlorobenzophenone

Cat. No. B7765952
CAS RN: 51330-06-4
M. Wt: 216.66 g/mol
InChI Key: VMHYWKBKHMYRNF-UHFFFAOYSA-N
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Description

2-Chlorobenzophenone is a metabolite of Clofedanol . It is also used as a catalyst in the photocrosslinking of polyethylenes . It is a member of benzophenones and is a natural product found in Nicotiana tabacum .


Synthesis Analysis

Among other methods, 2-amino-5-chlorobenzophenone can be synthesized by reducing isoxazole through iron powder . This process also involves using toluene and muriatic acid .


Molecular Structure Analysis

The molecular formula of 2-Chlorobenzophenone is C13H9ClO . The IUPAC name is (2-chlorophenyl)-phenylmethanone . The InChI is InChI=1S/C13H9ClO/c14-12-9-5-4-8-11 (12)13 (15)10-6-2-1-3-7-10/h1-9H .

Scientific Research Applications

  • Spectrofluorimetric Determination of Impurities : It is used in the quality control of pharmaceuticals, particularly for the determination of 2-amino-5-chlorobenzophenone impurity in chlordiazepoxide hydrochloride through spectrofluorimetric measurement (Szekelhidi et al., 1989).

  • Synthesis of Muscle Relaxants : A series of novel 2-amino-5-chlorobenzophenone derivatives have been prepared and evaluated as potent skeletal muscle relaxants. This involves physicochemical parameter determination and screening for skeletal muscle relaxant activity (Singh et al., 2015).

  • Study of Biofield Energy Treatment : There are studies exploring the impact of biofield energy treatment on the physicochemical and spectroscopic properties of p-chlorobenzophenone. The studies look at alterations in its physical and thermal properties after the treatment (Trivedi et al., 2015).

  • Molecular Energetics : Experimental and computational studies have been done on the molecular energetics of chlorobenzophenones, including 2-chlorobenzophenone, to derive the molar enthalpies of formation and to understand their combustion and sublimation characteristics (da Silva et al., 2007).

  • Kinetic Study of Reactions : Studies have been conducted on the kinetic reactions of 2-amino-5-chlorobenzophenone with HCl, exploring the rates of reaction and formation of various products in different conditions. These studies contribute to understanding the chemical behavior and potential applications of 2-chlorobenzophenone in various reactions (Nudelman & Waisbaum, 1997).

  • Crystal Structure Analysis : Investigations into the crystal structures of 2-chloro- and 2,5-dichloro-benzophenones have been performed using single-crystal X-ray diffraction. This research aids in understanding the molecular and structural characteristics essential for various applications, including materials science and pharmaceuticals (Pinkus et al., 2004).

Safety and Hazards

2-Chlorobenzophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

Benzophenone, a ubiquitous scaffold in medicinal chemistry, is found in several naturally occurring molecules which exhibit a variety of biological activities . This suggests that 2-Chlorobenzophenone, being a derivative of Benzophenone, could have potential applications in medicinal chemistry .

properties

IUPAC Name

(2-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHYWKBKHMYRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063721
Record name Methanone, (2-chlorophenyl)phenyl-
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chlorobenzophenone

CAS RN

5162-03-8, 51330-06-4
Record name 2-Chlorobenzophenone
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Record name 2-Chlorobenzophenone
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Record name (2-Chlorophenyl)phenylmethanone
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Record name 2-Chlorobenzophenone
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name 2-chlorobenzophenone
Source European Chemicals Agency (ECHA)
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Record name 2-CHLOROBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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